molecular formula C20H21NO4 B1437879 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid CAS No. 1076197-00-6

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid

Cat. No.: B1437879
CAS No.: 1076197-00-6
M. Wt: 339.4 g/mol
InChI Key: YQSADVVFFDZPHI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Key signals in ¹H NMR (hypothetical, based on analogous compounds):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Fluorenyl aromatic protons 7.3–7.8 Multiplet
Methyl groups (C(CH₃)₂) 1.2–1.4 Singlet
Carbamate N–H 5.5–6.0 Broad
Carboxylic acid O–H 12.0–12.5 Broad

In ¹³C NMR , the carbonyl carbons (carboxylic acid and carbamate) resonate at ~170–175 ppm, while fluorenyl carbons appear at 120–145 ppm.

Infrared (IR) Spectroscopy

Vibration Mode Wavenumber (cm⁻¹) Assignment
O–H stretch (COOH) 2500–3300 Carboxylic acid dimer
C=O stretch (COOH) 1700–1720 Carboxylic acid carbonyl
C=O stretch (carbamate) 1680–1700 Fmoc carbamate carbonyl
N–H bend (carbamate) 1530–1550 Secondary amine deformation

Mass Spectrometry

  • ESI-MS : [M+H]⁺ at m/z 340.15 (calc. 340.15 for C₂₀H₂₂NO₄⁺).
  • Fragments :
    • Loss of Fmoc group (m/z 222 ) → [M–Fmoc+H]⁺ at m/z 118.1 .
    • Decarboxylation (m/z 296.1 ).

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-20(2,18(22)23)12-21-19(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSADVVFFDZPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-00-6
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanoic acid
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Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid, also known by its CAS number 211682-15-4, is a compound of interest in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

The molecular formula of this compound is C19H19NO4C_{19}H_{19}NO_4, with a molecular weight of approximately 325.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to protect amino groups during reactions .

The biological activity of this compound can be attributed to its role as a building block in peptide synthesis. The Fmoc group facilitates the formation of peptide bonds while providing stability against premature reactions. Upon deprotection, the resulting amino acid can participate in various biochemical pathways, including protein synthesis and enzymatic reactions.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds containing the Fmoc group. Research indicates that derivatives of Fmoc-amino acids exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein translation.

Synthesis and Evaluation

A study focused on synthesizing peptide antibiotics utilized this compound as a key intermediate. The synthesized peptides demonstrated enhanced activity against resistant strains of bacteria, indicating that modifications to the Fmoc group can lead to improved pharmacological profiles .

Toxicity and Safety Profile

Toxicological assessments are critical for evaluating any new compound's safety. Preliminary data suggest that while the compound exhibits low acute toxicity in vitro, further studies are required to determine chronic exposure effects and metabolic pathways in vivo .

Data Summary Table

PropertyValue
Molecular Formula C19H19NO4C_{19}H_{19}NO_4
Molecular Weight 325.4 g/mol
CAS Number 211682-15-4
Biological Activities Antimicrobial, Potential Antiviral
Toxicity Low acute toxicity (preliminary data)

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS/Example) Substituents Molecular Formula Molecular Weight Melting Point (°C) Purity (HPLC) Key Applications
Target compound (CAS: 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid) 2,2-dimethyl C₂₀H₁₉NO₄ 337.37 N/A N/A Peptide backbone modification, SPPS
(S)-3-((Fmoc)amino)-2-(phenylsulfonamido)propanoic acid (CAS: MFCD04112690) Phenylsulfonamido C₂₅H₂₂N₂O₆S 478.52 116–117 95% Peptide mimetics, enzyme inhibitors
(S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid (CAS: 186320-06-9) Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 N/A N/A Conjugation in drug discovery
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (CAS: 211637-75-1) o-Tolyl C₂₅H₂₃NO₄ 401.45 N/A 99.76% HIV-1 entry inhibitors
(R)-2-Fmoc-amino-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS: 178924-05-5) Allyloxycarbonyl C₂₂H₂₂N₂O₆ 410.42 N/A N/A Orthogonal protection in peptide synthesis
3-(Fmoc-amino)-2-(2-methylbenzyl)propanoic acid (CID: 121604568) 2-Methylbenzyl C₂₆H₂₅NO₄ 415.48 N/A N/A Custom peptide design

Key Observations :

  • Steric Effects : The target compound’s 2,2-dimethyl group creates greater steric bulk than analogs with aryl or alkyl substituents (e.g., o-tolyl or thiophen-3-yl). This hinders racemization during peptide coupling but may reduce solubility in polar solvents .
  • Molecular Weight : Analogs with aromatic substituents (e.g., phenylsulfonamido, thiophen-3-yl) exhibit higher molecular weights (~400–480 Da), impacting solubility and pharmacokinetic properties in drug development .
  • Thermal Stability : The phenylsulfonamido analog () has a documented melting point of 116–117°C, suggesting higher crystallinity than the target compound, for which data is unavailable.

Preparation Methods

Detailed Preparation Method

A representative and well-documented method for preparing 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid involves the following steps:

Synthesis of Fmoc Acyl Amino Acid Intermediate

  • Reactants : The starting amino acid (e.g., levodopa or a structurally related amino acid) is reacted with fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu).
  • Reaction conditions :
    • The amino acid is mixed with sodium bicarbonate in a molar ratio of 1:1 to 6.
    • Acetone is added as solvent, and the mixture is stirred.
    • Fmoc-OSu is added in a molar ratio of 0.8 to 1.3 relative to the amino acid.
    • The reaction is stirred overnight to ensure complete conversion.
  • Workup :
    • Acetone is removed by evaporation.
    • The reaction mixture is washed with ether to remove impurities.
    • The aqueous layer is acidified and extracted with ethyl acetate.
    • The organic layer is washed, dried, concentrated, and crystallized from Sherwood oil to yield the Fmoc acyl amino acid intermediate.

Conversion to Target Compound via Acetal Formation

  • Reactants : The Fmoc acyl amino acid intermediate is reacted with 2,2-dimethoxypropane.
  • Catalyst : Pyridinium p-toluenesulfonate (PPTS) is used as an acid catalyst.
  • Solvent : Dry tetrahydrofuran (THF) is employed.
  • Reaction conditions :
    • The molar ratio of Fmoc acyl amino acid to 2,2-dimethoxypropane ranges from 1:1 to 1:20.
    • The catalyst is added in a molar ratio of 0.1 to 0.5 relative to the Fmoc intermediate.
    • The mixture is refluxed for 0.5 to 50 hours depending on scale and desired conversion.
  • Workup :
    • THF is removed by distillation.
    • The residue is dissolved in ethyl acetate.
    • The organic layer is washed multiple times with ferric chloride solution and saturated brine to remove impurities.
    • The organic phase is dried over anhydrous sodium sulfate.
    • Concentration and recrystallization from Sherwood oil and ethyl acetate yield the final product.

Reaction Conditions and Yields

Step Reactants/Conditions Molar Ratios (Reactants) Catalyst (Molar Ratio) Solvent Reaction Time Yield (%) Purity (%)
Fmoc Acyl Amino Acid Formation Levodopa + Fmoc-OSu + NaHCO3 + Acetone 1 : 0.8-1.3 : 1-6 None Acetone Overnight Not specified High (Crystalline)
Acetal Formation Fmoc acyl amino acid + 2,2-dimethoxypropane + PPTS 1 : 1-20 0.1 - 0.5 THF 0.5 - 50 hours 55 - 72 97+
  • Example yields reported range from 55% to 72% with purity exceeding 97% after recrystallization.
  • Reaction times and molar ratios can be optimized for scale and desired throughput.

Notes on Reaction Mechanism and Optimization

  • The initial Fmoc protection step is a nucleophilic substitution where the amino group of the amino acid attacks the activated Fmoc ester.
  • The acetal formation with 2,2-dimethoxypropane under acidic catalysis protects the carboxyl group or modifies the side chain to introduce the 2,2-dimethyl substitution.
  • Pyridinium p-toluenesulfonate is chosen for its mild acidity and ability to catalyze acetal formation without causing side reactions.
  • Multiple washing steps with ferric chloride solution help remove residual catalyst and impurities.
  • Crystallization from Sherwood oil and ethyl acetate ensures high purity and suitable physical form for peptide synthesis.

Summary Table of Preparation Method

Preparation Stage Key Reagents Catalyst Solvent(s) Reaction Time Yield Range (%) Purity (%) Remarks
Fmoc Acyl Amino Acid Formation Levodopa, Fmoc-OSu, NaHCO3 None Acetone Overnight Not specified High Standard Fmoc protection step
Acetal Formation Fmoc acyl amino acid, 2,2-dimethoxypropane Pyridinium p-toluenesulfonate THF 0.5 - 50 hours 55 - 72 >97 Acid-catalyzed acetal formation

Research Findings and Industrial Relevance

  • The described method offers a relatively straightforward and scalable route to obtain high-purity this compound suitable for peptide synthesis.
  • The yields and purity levels are consistent with industrial standards for amino acid derivatives.
  • The use of mild acid catalysis and careful solvent selection minimizes side reactions and degradation.
  • This compound's preparation method has been patented and documented in various chemical patent literature, underscoring its commercial and research importance.

Q & A

Basic: What are the critical safety precautions when handling 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid in laboratory settings?

Answer:
The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) per GHS classifications . Key precautions include:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management: Avoid dust generation; collect spills using inert absorbents and dispose via authorized waste handlers .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at room temperature to prevent degradation .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
The compound is typically synthesized via Fmoc-protection strategies. A representative method involves:

Reductive Amination: Reacting Fmoc-protected amino acids with esters (e.g., HCl∙H₂N-Xxx-OMe) under reducing conditions .

Coupling Reactions: Using activating agents like EDC∙HCl with pyridine to form peptide bonds. Reaction times of 48 hours at room temperature are common .

Purification: Solvent extraction (e.g., ethyl acetate/water) followed by column chromatography or recrystallization .

Advanced: How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?

Answer:
Low coupling efficiency may arise from steric hindrance due to the dimethylpropanoic acid moiety. Mitigation strategies include:

  • Activation Reagents: Use HOBt or Oxyma Pure with DIC to enhance reactivity .
  • Double Coupling: Repeat coupling steps with fresh reagents to ensure complete amino acid incorporation .
  • Microwave Assistance: Reduce reaction time and improve yield by 15–20% under controlled microwave irradiation (50°C, 30 min) .

Advanced: How do structural modifications (e.g., fluorinated aryl groups) impact the compound’s reactivity in drug discovery?

Answer:
Substituents like 3,5-difluorophenyl (see analog C25H21F2NO4) enhance lipophilicity and metabolic stability. Key findings include:

  • Bioactivity: Fluorinated analogs show improved binding affinity to targets like chemokine receptors (e.g., IC₅₀ values < 100 nM) .
  • Synthetic Challenges: Fluorine atoms may require adjusted deprotection conditions (e.g., 20% piperidine in DMF for 30 min vs. standard 10% for non-fluorinated analogs) .

Advanced: What analytical methods are recommended to confirm purity and structural integrity?

Answer:

  • HPLC: Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time: 12–14 min for >95% purity) .
  • NMR: Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and dimethylpropanoic acid methyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry: ESI-MS (expected [M+H]⁺: ~437 m/z for C25H21F2NO4 analogs) .

Basic: How should researchers address discrepancies in toxicity data across safety reports?

Answer:
Discrepancies (e.g., H335 in vs. no data in ) necessitate:

  • Risk Assessment: Assume worst-case hazards and implement tiered controls (e.g., respiratory protection if inhalation risks are ambiguous) .
  • Literature Cross-Validation: Compare with structurally similar Fmoc-amino acids (e.g., MFCD07371961 ) to infer missing data.

Advanced: What are the implications of this compound’s stereochemistry in peptide design?

Answer:
The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids. Deviations (e.g., (R)-isomers) may:

  • Disrupt Secondary Structures: Alter β-sheet/α-helix formation in model peptides .
  • Enzymatic Stability: (S)-isomers resist proteolysis 3–5× longer than (R)-counterparts in simulated gastric fluid .

Advanced: How can researchers mitigate side reactions during Fmoc deprotection?

Answer:
Common side reactions (e.g., aspartimide formation) are minimized by:

  • Deprotection Conditions: 20% piperidine in DMF for 10 min, followed by neutralization with 0.1 M HCl .
  • Additives: 0.1 M HOBt in the deprotection solution reduces racemization by 50% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid

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